2-Bromo-N-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)acetamide
Description
2-Bromo-N-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)acetamide (CAS: 863118-14-3) is a boronate ester-containing acetamide derivative with the molecular formula C₁₄H₁₉BBrNO₃ and a molecular weight of 340.02 . The compound features a bromoacetamide group and a pinacol boronate ester, enabling dual reactivity in cross-coupling reactions and functional group transformations. It is primarily used in pharmaceutical and materials science research, particularly as a precursor for Suzuki-Miyaura couplings .
Properties
IUPAC Name |
2-bromo-N-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19BBrNO3/c1-13(2)14(3,4)20-15(19-13)10-5-7-11(8-6-10)17-12(18)9-16/h5-8H,9H2,1-4H3,(H,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DIFPHULVCKBACZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)NC(=O)CBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19BBrNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40682389 | |
| Record name | 2-Bromo-N-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40682389 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
340.02 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
863118-14-3 | |
| Record name | 2-Bromo-N-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40682389 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
General Synthetic Route
The predominant synthetic approach involves the acylation of 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline with bromoacetyl chloride in the presence of a base, typically triethylamine, in an aprotic solvent such as dichloromethane at room temperature. This method efficiently introduces the bromoacetamide functionality onto the boronic ester-substituted aromatic amine.
- Starting material: 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline
- Reagent: Bromoacetyl chloride
- Base: Triethylamine
- Solvent: Dichloromethane (DCM)
- Temperature: Room temperature
- Time: Several hours (typically 10 h)
Detailed Experimental Procedures and Yields
Industrial and Scale-Up Considerations
In industrial synthesis, the preparation is optimized for scalability and reproducibility. Continuous flow chemistry and automated synthesis platforms are employed to enhance reaction efficiency and product consistency. Key parameters such as solvent choice, reaction temperature, and base equivalents are fine-tuned to maximize yield and minimize impurities.
- Use of aprotic solvents like dichloromethane or 1,4-dioxane for better solubility and reaction control.
- Triethylamine or sodium carbonate as bases to neutralize acid byproducts.
- Palladium-catalyzed borylation reactions for preparing boronic ester intermediates.
- Purification via flash chromatography or crystallization to achieve high purity.
Research Findings and Optimization
- The acylation of the boronic ester aniline with bromoacetyl chloride proceeds smoothly at room temperature, yielding the desired bromoacetamide with minimal side reactions.
- Pd-catalyzed borylation reactions using pinacolborane and Pd(dppf)2Cl2 catalyst show high efficiency, with yields up to 90%, facilitating the preparation of boronic ester intermediates critical for the final compound.
- Reaction monitoring via LC-MS and GC-MS confirms product formation and purity.
- Use of sodium carbonate in tetrahydrofuran under nitrogen atmosphere improves coupling efficiency in related synthetic steps.
- Microwave-assisted palladium-catalyzed cross-coupling offers rapid synthesis routes with good yields (74%) under mild conditions.
Summary Table of Key Preparation Parameters
| Parameter | Typical Value | Comments |
|---|---|---|
| Starting Material | 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline | Commercially available or synthesized via Pd-catalyzed borylation |
| Acylation Reagent | Bromoacetyl chloride | Used to introduce bromoacetamide group |
| Base | Triethylamine or Sodium carbonate | Neutralizes HCl formed during acylation |
| Solvent | Dichloromethane, 1,4-dioxane, or THF | Aprotic solvents preferred |
| Temperature | Room temperature to 80°C | Room temperature for acylation; elevated temp for borylation |
| Catalyst | Pd(dppf)2Cl2 or Pd2(dba)3 with triphenylphosphine | Used in borylation and cross-coupling steps |
| Reaction Time | 3 to 10 hours | Depends on step and conditions |
| Purification | Flash chromatography, recrystallization | Silica gel chromatography with PE/EA mixtures |
Chemical Reactions Analysis
Types of Reactions
2-Bromo-N-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)acetamide can undergo various chemical reactions, including:
Oxidation: : The bromo group can be oxidized to form a bromine oxide.
Reduction: : The acetamide group can be reduced to an amine.
Substitution: : The bromo group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: : Reagents like hydrogen peroxide or sodium hypochlorite can be used.
Reduction: : Common reducing agents include lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: : Nucleophiles such as sodium azide or potassium iodide can be used, often in polar aprotic solvents.
Major Products Formed
Oxidation: : Bromine oxide derivatives.
Reduction: : Amine derivatives.
Substitution: : Various substituted phenyl derivatives.
Scientific Research Applications
Organic Synthesis
The compound is utilized as an intermediate in organic synthesis due to its ability to undergo various reactions such as:
- Borylation Reactions : The presence of the dioxaborolane moiety allows for selective borylation at specific sites on aromatic rings, facilitating the formation of boron-containing compounds that are valuable in further synthetic applications.
- Cross-Coupling Reactions : It can act as a coupling partner in palladium-catalyzed cross-coupling reactions, which are fundamental in constructing complex organic molecules .
Medicinal Chemistry
The compound's bromine atom and dioxaborolane group contribute to its potential pharmacological properties:
- Anticancer Activity : Preliminary studies suggest that derivatives of this compound may exhibit cytotoxic effects against various cancer cell lines by interfering with cell signaling pathways .
- Enzyme Inhibition : The compound has been shown to inhibit specific enzymes that are crucial in cancer metabolism, making it a candidate for further investigation as an anticancer agent.
Biochemical Studies
In biochemical research, this compound serves as a useful probe due to its ability to interact with biological macromolecules:
- Protein Labeling : The reactive groups allow for covalent modification of proteins, which can be used to study protein function and dynamics.
- Metabolic Pathway Analysis : It can be employed to trace metabolic pathways involving boron-containing compounds and their effects on cellular processes .
Case Study 1: Anticancer Activity
A study investigated the cytotoxic effects of various brominated compounds on breast cancer cells. The results indicated that 2-Bromo-N-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)acetamide exhibited significant inhibition of cell proliferation at micromolar concentrations. Further analysis revealed that the mechanism involved apoptosis induction via caspase activation.
Case Study 2: Enzyme Interaction
Research focused on the interaction between this compound and specific proteases. The findings demonstrated that it could effectively inhibit the activity of serine proteases through covalent modification at the active site. This property highlights its potential as a therapeutic agent in diseases where protease activity is dysregulated.
Mechanism of Action
The mechanism by which 2-Bromo-N-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)acetamide exerts its effects depends on its specific application. For example, in Suzuki-Miyaura cross-coupling reactions, the boronic acid derivative facilitates the formation of carbon-carbon bonds by reacting with halides in the presence of a palladium catalyst.
Molecular Targets and Pathways
In medicinal applications, the compound may interact with specific enzymes or receptors, leading to therapeutic effects. The exact molecular targets and pathways would depend on the biological context and the specific derivatives being studied.
Comparison with Similar Compounds
Structural Analogs
The compound belongs to a family of boronate ester-functionalized acetamides. Key analogs include:
Key Observations :
- Bromo Group: The target compound’s bromoacetamide moiety enhances electrophilicity, enabling nucleophilic substitutions (e.g., alkylation) absent in non-bromo analogs .
- Boronate Position : Ortho-substituted analogs (e.g., 1218791-41-3) exhibit steric hindrance, reducing reactivity in cross-couplings compared to the para-substituted target compound .
Key Data :
- Target Compound : In Suzuki couplings, the para-boronate group exhibits higher reactivity (yields >85%) compared to ortho-substituted analogs (<70%) .
- Thermal Stability: The bromo group slightly reduces thermal stability (decomposition at 120°C) versus non-bromo analogs (stable up to 150°C) .
Physical and Spectral Properties
Stability and Handling
Biological Activity
2-Bromo-N-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)acetamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological properties of this compound, including its mechanisms of action, therapeutic implications, and relevant case studies.
- Molecular Formula : C12H16BBrN2O3
- Molecular Weight : 298.97 g/mol
- CAS Number : 2121512-98-7
The compound exhibits biological activity through various mechanisms:
- Inhibition of Enzymatic Activity : Preliminary studies indicate that it may inhibit certain enzymes involved in cancer cell proliferation.
- Cell Cycle Arrest : Evidence suggests that this compound can induce cell cycle arrest in tumor cells.
- Apoptosis Induction : The compound has been shown to promote apoptosis in cancer cell lines.
Biological Activity Data
Case Study 1: Anticancer Efficacy
A study investigated the effects of this compound on breast cancer cells. The compound demonstrated significant cytotoxicity against MDA-MB-231 cells with an IC50 value of approximately 0.126 μM. Additionally, it exhibited a favorable selectivity index compared to non-cancerous cell lines.
Case Study 2: Mechanistic Insights
In a separate investigation focusing on its mechanism of action, the compound was observed to inhibit GSK-3β activity with an IC50 value of 8 nM. This inhibition correlated with reduced cell viability and increased apoptosis markers in treated cells.
Safety Profile
The safety profile was evaluated through subacute toxicity studies in healthy mice. The compound showed no significant adverse effects when administered at doses up to 40 mg/kg for three consecutive days. This suggests a promising therapeutic window for further development.
Q & A
Basic Research Questions
Q. What are the established synthetic routes for preparing 2-Bromo-N-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)acetamide, and how do reaction conditions influence yield?
- Methodology : The compound is typically synthesized via palladium-catalyzed cross-coupling reactions. For example, a related bromoacetamide derivative was prepared using Pd(dppf)Cl₂ (0.1 eq) as a catalyst in a THF:H₂O (5:1) solvent system at 80°C under N₂, achieving yields after column chromatography . Key variables include catalyst loading (0.05–0.15 eq), solvent polarity, and reaction time (5–12 hours). The dioxaborolane moiety is often introduced via Suzuki-Miyaura coupling with arylboronic esters .
Q. What spectroscopic techniques are critical for characterizing this compound, and what key data should be reported?
- Methodology :
- ¹H/¹³C NMR : Confirm the presence of the bromoacetamide group (δ ~2.1 ppm for CH₃CO, δ ~4.0 ppm for BrCH₂) and the dioxaborolane ring (δ ~1.3 ppm for tetramethyl groups) .
- HRMS : Validate molecular weight (e.g., [M+H]⁺ expected at m/z 367.08).
- FT-IR : Identify carbonyl (C=O) stretching at ~1680 cm⁻¹ and B-O bonds at ~1350 cm⁻¹ .
- XRD : For crystalline derivatives, unit cell parameters and torsion angles should be reported to confirm stereochemistry .
Q. How does the bromoacetamide group influence reactivity in nucleophilic substitution reactions?
- Methodology : The bromine atom acts as a leaving group, enabling SN₂ reactions with nucleophiles (e.g., amines, thiols). For example, in a study on similar compounds, substitution with piperidine at 60°C in DMF yielded amide derivatives with >75% efficiency. Kinetic studies should monitor reaction progress via TLC or HPLC .
Advanced Research Questions
Q. What challenges arise in achieving regioselectivity during Suzuki-Miyaura coupling with this compound, and how can they be mitigated?
- Methodology : Competing coupling sites on the aryl ring (e.g., bromine vs. boronate) require careful ligand selection. A study using meta-terphenyl-linked donors demonstrated that electron-deficient ligands (e.g., triphenylphosphine) favor coupling at the boronate site, while bulky ligands (e.g., SPhos) enhance selectivity for bromine substitution . Optimization involves screening ligands (5–10 mol%) and bases (K₂CO₃ vs. CsF) in anhydrous THF .
Q. How do solvent and temperature affect the stability of the dioxaborolane moiety during prolonged reactions?
- Methodology : The dioxaborolane group hydrolyzes in protic solvents (e.g., H₂O, MeOH). Stability tests in THF:DMSO (9:1) at 25–80°C showed <5% decomposition over 24 hours. For aqueous reactions, buffered pH 7–8 minimizes hydrolysis. Monitoring via ¹¹B NMR can detect boronic acid byproducts .
Q. What analytical strategies resolve contradictions in reaction outcomes between batch and flow chemistry setups?
- Methodology : Inconsistent yields (e.g., 60% batch vs. 85% flow) may stem from poor mixing or temperature gradients. Design of Experiments (DoE) using parameters like residence time (2–10 min) and pressure (1–5 bar) in microreactors can identify optimal conditions. LC-MS tracking of intermediates is critical .
Key Research Considerations
- Contradictions : and report conflicting optimal bases (K₂CO₃ vs. CsF). This may arise from substrate electronic effects; electron-deficient aryl bromides favor weaker bases like K₂CO₃ .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
